PI3K-IN-7

PI3K Isoform Selectivity Kinase Inhibition

5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione (also known as PI3K inhibitor C96, CAS 1502813-63-9) is a synthetic small molecule belonging to the 5-arylidene barbituric acid class. The compound features a barbituric acid core conjugated via an exocyclic double bond to a thiophene ring through an extended propenylidene linker, as verified by X‑ray crystallography.

Molecular Formula C11H8N2O3S
Molecular Weight 248.26 g/mol
Cat. No. B1677772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K-IN-7
SynonymsPI3K inhibitor C 96;  PI3K-IN-C96;  PI3K IN C96; 
Molecular FormulaC11H8N2O3S
Molecular Weight248.26 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C=CC=C2C(=O)NC(=O)NC2=O
InChIInChI=1S/C11H8N2O3S/c14-9-8(10(15)13-11(16)12-9)5-1-3-7-4-2-6-17-7/h1-6H,(H2,12,13,14,15,16)/b3-1+
InChIKeyXVDGTYMDHFXORY-HNQUOIGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione: A Structurally Confirmed PI3K Inhibitor Scaffold for Targeted Oncology Research


5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione (also known as PI3K inhibitor C96, CAS 1502813-63-9) is a synthetic small molecule belonging to the 5-arylidene barbituric acid class. The compound features a barbituric acid core conjugated via an exocyclic double bond to a thiophene ring through an extended propenylidene linker, as verified by X‑ray crystallography [1]. This compound was identified through a virtual screening campaign targeting PI3Kγ and was subsequently validated as a potent inhibitor of phosphatidylinositol 3‑kinase (PI3K) [2]. Its molecular formula is C11H8N2O3S with a molecular weight of 248.26 g/mol, and it is supplied as a solid powder with >98% purity suitable for in vitro and in vivo preclinical investigations .

Why Generic Barbituric Acid Derivatives or Pan‑PI3K Inhibitors Cannot Substitute for 5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione


Generic substitution fails because both the barbituric acid scaffold and the PI3K inhibitor landscape exhibit profound structure–activity divergence. Among barbituric acid derivatives, minor alterations to the 5‑arylidene substituent or heterocyclic moiety yield compounds with entirely distinct biological targets (e.g., LSD1 inhibition, α‑glucosidase inhibition, or antimicrobial activity) rather than PI3K antagonism [1]. Within the PI3K inhibitor class, numerous agents (e.g., BAY80‑6946, CAL‑101) display sub‑nanomolar biochemical potency but require 100‑ to 1000‑fold higher cellular concentrations to induce cancer cell death, whereas C96 demonstrates a more favorable translation from enzymatic to cellular activity [2]. Consequently, exchanging this compound for a structural analog or an alternative PI3K inhibitor compromises the experimentally validated isoform selectivity profile and the in vivo efficacy at well‑tolerated doses documented below.

Quantitative Differentiation Evidence for 5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione Against Alternative PI3K Inhibitors


PI3K Isoform Selectivity Profile Versus Broad‑Spectrum Inhibitors

5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione (C96) exhibits preferential inhibition of the PI3Kα and PI3Kδ isoforms, contrasting with broad‑spectrum inhibitors such as BAY80‑6946 and CAL‑101. In cell‑free enzymatic assays, C96 inhibited PI3Kα and PI3Kδ with IC50 values of 5.41 μM and 7.05 μM, respectively, while showing markedly reduced activity against PI3Kβ (IC50 = 134 μM) and PI3Kγ (IC50 = 116 μM) [1]. This profile is distinct from BAY80‑6946, which inhibits all PI3K isoforms with IC50 values ranging from 0.5 to 6.4 nM [1].

PI3K Isoform Selectivity Kinase Inhibition Cancer

Cellular Antiproliferative Activity Relative to Biochemical Potency

C96 demonstrates a favorable correlation between its enzymatic inhibition and cellular antiproliferative activity. In contrast, BAY80‑6946 and CAL‑101 require 100‑ to 1000‑fold higher concentrations to achieve comparable cellular effects. Specifically, C96 induced apoptosis in 20–60% of multiple myeloma cells at a concentration of 10 μM within 24 hours [1]. Meanwhile, BAY80‑6946 requires >1000 nM to inhibit MM cell proliferation, and CAL‑101 needs >10 μM to induce MM cell death, despite both exhibiting low nanomolar biochemical IC50 values [1].

Multiple Myeloma Cellular Potency Apoptosis PI3K

In Vivo Antitumor Efficacy in Multiple Myeloma Xenograft Model

Oral administration of 5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione at 100 mg/kg body weight (1/10 of the oral LD50) nearly completely suppressed tumor growth in a subcutaneous JJN3 multiple myeloma xenograft model in nude mice over 16 days, with no gross toxicity observed [1]. Vehicle‑treated control tumors grew steadily throughout the same period, confirming that the observed tumor suppression is directly attributable to C96 treatment [1].

Xenograft In Vivo Antitumor Multiple Myeloma Oral Bioavailability

Chemical Stability and Storage Profile

5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione exhibits a shelf life exceeding 2 years when stored as a dry powder at −20 °C, and it remains soluble in DMSO for formulation purposes . This stability profile is consistent with many barbituric acid derivatives, which generally demonstrate good solid‑state stability [1], and supports long‑term storage and reproducible experimental use.

Stability Storage Solubility Formulation

Preclinical Research and Industrial Applications of 5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione


Multiple Myeloma Xenograft Studies

Oral administration of C96 at 100 mg/kg daily for 16 days nearly completely suppresses JJN3 MM tumor growth in nude mice without gross toxicity [1]. This in vivo model is directly supported by the quantitative evidence presented above and positions C96 as a tool compound for investigating PI3K‑dependent tumor progression and for evaluating combination therapies in preclinical oncology.

Isoform‑Selective PI3K Inhibition Assays

C96 preferentially inhibits PI3Kα and PI3Kδ (IC50 = 5.41 μM and 7.05 μM) over PI3Kβ/γ (>100 μM) in cell‑free assays [1]. This selectivity profile makes C96 suitable for mechanistic studies that require discrimination between class I PI3K isoforms, particularly in cancer cells where PI3Kα or PI3Kδ signaling is implicated in proliferation and survival.

Cellular Efficacy Studies in Hematological Malignancies

C96 induces apoptosis in 20–60% of multiple myeloma cells at 10 μM within 24 hours, while demonstrating minimal activity against off‑target kinases such as AKT1‑3 and mTOR [1]. This cellular potency, combined with a favorable translation from biochemical inhibition, supports the use of C96 as a positive control or lead compound in high‑throughput screening campaigns aimed at identifying novel PI3K pathway modulators.

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